molecular formula C13H14N2O B2476989 3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one CAS No. 899926-21-7

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one

Cat. No. B2476989
M. Wt: 214.268
InChI Key: SCYOIQHZNDYTFY-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one, also known as PDN, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. PDN belongs to the spirocyclic family of compounds, which are known for their unique structural features and biological activities.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Synthesis and Structural Analysis : The compound has been utilized in chemical reactions to synthesize various derivatives. For instance, 1-aryl-7-benzyl and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones were produced by reacting methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones. The crystalline and molecular structures of these compounds were further analyzed through X-ray analysis (Silaichev et al., 2012).

  • Structural Relationship in Pharmaceutical Development : The structural relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was studied to understand their physical and chemical properties. This investigation provided insights into the preparation of new derivatives of spirohydantoins as potential anticonvulsant agents and facilitated a better understanding of the structure-activity relationship (Lazić et al., 2017).

Pharmacological Activities

  • Antibacterial and Antifungal Properties : Compounds with the diazaspiro[4.4]nonane framework have been evaluated for their antimicrobial activities. Novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized through focused microwave irradiation, showed significant antibacterial and antifungal properties against clinically isolated microorganisms (Thanusu et al., 2011).

  • Anticancer Potential : Novel diazaspiro bicyclo hydantoin derivatives were synthesized and evaluated for their cytotoxic activity against human leukemia cells. The structure-activity relationship studies on these compounds highlighted the importance of the N-terminal substituents in diazaspiro bicyclo hydantoin for potent antitumor activity (Ananda Kumar et al., 2009).

Chemical Reactions and Transformations

  • Reactivity and Transformations : The compound's reactivity has been exploited in various chemical transformations. For example, 2-aminoprop-1-ene-1,1,3-tricarbonitrile alkylated with phenacyl bromides undergoes transformation to yield 2-(2-aryl-2-oxoethyl)-2-(5-aryl-3-cyano-1Н-pyrrol-2-yl)malononitriles, highlighting its reactivity and potential for synthesis of complex molecules (Dyachenko et al., 2015).

properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYOIQHZNDYTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=O)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,4-diazaspiro[4.4]non-3-en-2-one

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